Ethyl 4-(butylamino)benzoate chemical properties
Ethyl 4-(butylamino)benzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(butylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(butylamino)benzoate is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the local anesthetic tetracaine.[1][2] Its chemical structure, characterized by an ethyl ester of 4-(butylamino)benzoic acid, makes it a subject of interest in medicinal chemistry and drug development.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data of Ethyl 4-(butylamino)benzoate.
Chemical and Physical Properties
The fundamental chemical and physical properties of Ethyl 4-(butylamino)benzoate are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 4-(butylamino)benzoate[4] |
| CAS Number | 94-32-6[1][4] |
| Molecular Formula | C₁₃H₁₉NO₂[1][4][5] |
| Molecular Weight | 221.30 g/mol [3][6] |
| SMILES | CCCCNC1=CC=C(C=C1)C(=O)OCC[4] |
| InChI | 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3[4] |
| InChIKey | GTXRSQYDLPYYNW-UHFFFAOYSA-N[4] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to off-white or light yellow crystalline powder[1][4][6] |
| Melting Point | 68-70 °C[1][2] |
| Boiling Point | 220 °C at 2 mmHg[1][2] |
| Solubility | Slightly soluble in DMSO and Methanol[1][2] |
| Density | Approximately 1.0451 g/cm³ (rough estimate)[1][2] |
| Refractive Index | Approximately 1.5175 (estimate)[1][2] |
| Flash Point | 158.4 °C[1] |
| Vapor Pressure | 9.87E-05 mmHg at 25°C[1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of Ethyl 4-(butylamino)benzoate. The following table summarizes the available spectral information.
Table 3: Spectroscopic Data
| Technique | Data Availability / Key Features |
| ¹H NMR | Spectra are available.[4][7][8] |
| ¹³C NMR | Spectra are available.[7][9] |
| Infrared (IR) | Spectra are available (KBr disc, nujol mull).[7] |
| Mass Spectrometry (MS) | Mass spectra are available, with major fragments observed.[4] |
Experimental Protocols
Synthesis of Ethyl 4-(butylamino)benzoate
A common method for the synthesis of Ethyl 4-(butylamino)benzoate involves the reductive amination of ethyl p-nitrobenzoate.[10]
Materials:
-
p-Nitrobenzoate (93.9 g, 0.48 mol)
-
Methanol (138.2 g, 4.32 mol)
-
n-Butyraldehyde (38.1 g, 0.53 mol)
-
Zinc powder (124.8 g, 1.92 mol)
-
Acetic acid (230.4 g, 3.84 mol)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
To a 1L four-necked flask equipped with a stirrer, a spherical condenser, a thermometer, and a constant pressure dropping funnel, add p-nitrobenzoate and methanol.[10]
-
Add n-butyraldehyde and zinc powder to the mixture.[10]
-
Cool the mixture to 0-5 °C.[10]
-
Slowly add acetic acid to the system over a period of 30 minutes.[10]
-
Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring the progress using Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, the light brown-yellow transparent liquid is obtained by direct pumping.[10]
-
Wash the filter cake with water (3 x 50 mL).[10]
-
The generated salt is removed, and the zinc powder is recovered. The mother liquor is subjected to reduced pressure evaporation to recover the methanol.[10]
-
Dissolve the remaining residue in 200 mL of ethyl acetate and wash to remove salt and acetic acid.[10]
-
Dry the organic phase to yield the crude product of ethyl p-butylamino benzoate. A yield of approximately 94.7% can be expected.[10]
Logical Relationships and Use
Ethyl 4-(butylamino)benzoate is a significant intermediate in organic synthesis. Its primary application is in the production of the local anesthetic tetracaine.[1] This relationship can be visualized as a straightforward synthesis pathway.
Safety and Handling
Ethyl 4-(butylamino)benzoate should be handled with care in a laboratory setting. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area.[12]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.[1][12]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and key applications of Ethyl 4-(butylamino)benzoate. The compiled data and protocols are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this important chemical intermediate.
References
- 1. ethyl 4-(butylamino)benzoate [chembk.com]
- 2. Ethyl 4-(butylamino)benzoate | 94-32-6 [chemicalbook.com]
- 3. Ethyl 4-(butylamino)benzoate 98% | 94-32-6 [sigmaaldrich.com]
- 4. Ethyl 4-(butylamino)benzoate | C13H19NO2 | CID 66746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl-(4-n-butylamino)benzoate [webbook.nist.gov]
- 6. Ethyl 4-(butylamino)benzoate 94-32-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Ethyl 4-(butylamino)benzoate(94-32-6) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 2017erp.com [2017erp.com]
- 11. Ethyl 4-(butylamino)benzoate | 94-32-6 [amp.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
